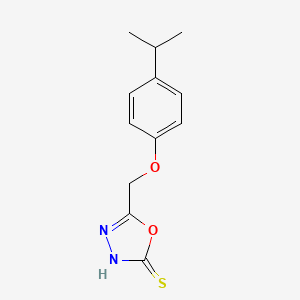

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)9-3-5-10(6-4-9)15-7-11-13-14-12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYJVMREUCNSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-isopropylphenol with appropriate reagents to introduce the oxadiazole ring and the thiol group. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide and subsequent reaction with 4-isopropylphenol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit notable antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 5.7 |

| Escherichia coli | Antibacterial | 8.8 |

| Bacillus subtilis | Antifungal | 5.5 |

| Aspergillus niger | Antifungal | 6.0 |

In a study, derivatives of the compound were synthesized and tested for their antimicrobial activity, which indicated that certain modifications enhanced efficacy against both gram-positive and gram-negative bacteria .

Anticancer Applications

The anticancer potential of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol has been investigated through various studies, highlighting its ability to inhibit cancer cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 0.2757357 | Significant cytotoxicity |

| PC-3 (Prostate Cancer) | 0.41785 | Moderate cytotoxicity |

| SF-295 (CNS Cancer) | 0.24 | High growth inhibition |

The compound has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as EGFR and Src . Additionally, molecular docking studies have provided insights into its binding affinities with target proteins involved in cancer progression.

Antioxidant Applications

The antioxidant properties of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol are significant for its potential therapeutic use in diseases associated with oxidative stress.

| Test Method | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| DPPH Radical Scavenging | 15.15 | Ascorbic Acid |

| Hydrogen Peroxide Scavenging | 20.00 | BHT |

Studies have shown that the compound exhibits strong radical scavenging activity, making it a promising candidate for developing treatments for conditions like neurodegenerative diseases and inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

The following analysis compares 5-((4-isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol with structurally related 1,3,4-oxadiazole-2-thiol derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl, CF₃) generally result in higher yields (e.g., 85–90%) compared to alkyl groups, likely due to enhanced reaction efficiency .

- Spectral Signatures : The thiol proton is often absent in $^1$H NMR due to exchange broadening, while aromatic protons appear between δ 7.2–8.3 ppm. HRMS data confirm molecular weights within 0.002 ppm accuracy .

Physicochemical Properties

Key Observations :

- HPLC Retention : Chlorinated and trifluoromethyl analogs exhibit longer retention times (7.15–7.75 min) due to increased hydrophobicity .

- Stability : Thiol-containing compounds are light-sensitive, requiring foil-covered storage .

Key Observations :

- Antimicrobial Potency: Chlorophenoxy derivatives show superior activity (e.g., 22 mm against S. aureus) compared to trifluoromethyl analogs, likely due to better membrane interaction .

- Antioxidant Capacity: The thiol group in 5-(4-chlorophenoxy)methyl)-... contributes to 89.3% H₂O₂ scavenging, outperforming BHT standards .

Molecular Docking and Mechanism

- Chlorophenoxy Analogs: Dock with α-chymotrypsin and glutathione reductase via hydrogen bonding (thiol-SH to Ser195) and π-π stacking (aryl groups) .

- Trifluoromethyl Analogs : Enhanced binding to hydrophobic enzyme pockets due to CF₃ group .

Biological Activity

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

The synthesis of this compound typically involves the reaction of 4-isopropylphenol with appropriate thioketones or isothiocyanates under basic conditions. The resulting oxadiazole derivatives are characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures.

Antimicrobial Properties

Recent studies have demonstrated that 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains and fungi. For instance, a study reported that compounds derived from oxadiazoles exhibit enhanced antibacterial and antifungal properties compared to their thiazole counterparts. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies indicate that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation and its DPPH radical scavenging activity were notably higher than that of standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol | 85 |

| BHT | 75 |

| Ascorbic Acid | 90 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in Chemistry Proceedings, researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that the presence of the thiol group significantly enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into potent antimicrobial agents .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of oxadiazole derivatives. The findings revealed that compounds similar to 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol exhibited remarkable inhibition against oxidative stress markers in cellular models. This suggests potential applications in treating diseases characterized by oxidative damage .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.